5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
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Overview
Description
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromoethyl group and a tert-butyl group attached to the tetrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole typically involves the reaction of 2-tert-butyl-2H-1,2,3,4-tetrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds.
Scientific Research Applications
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets and pathways within biological systems. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, or enzymes. This can lead to the inhibition of specific biological processes or the induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloroethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
- 5-(2-iodoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
- 5-(2-fluoroethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
Uniqueness
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-bromoethyl)-2-tert-butyltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN4/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVQASIRJPOEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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